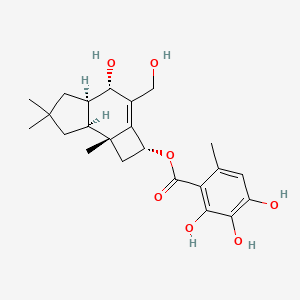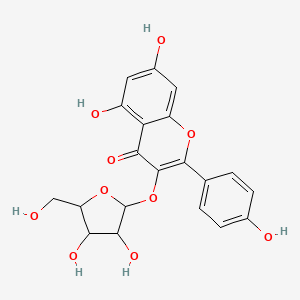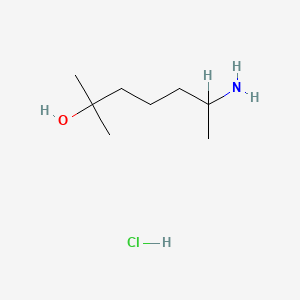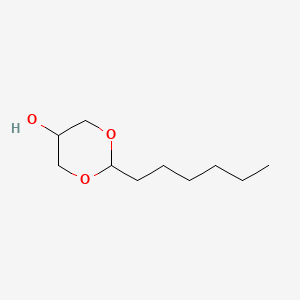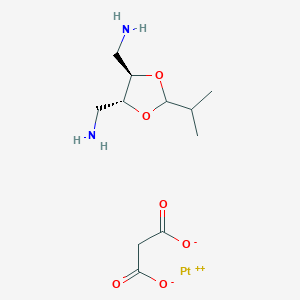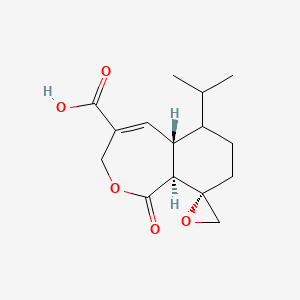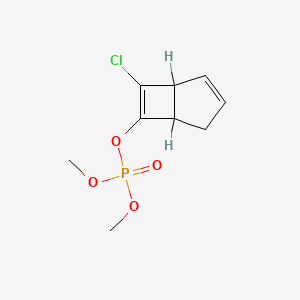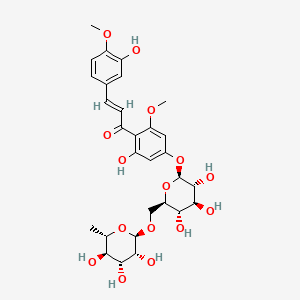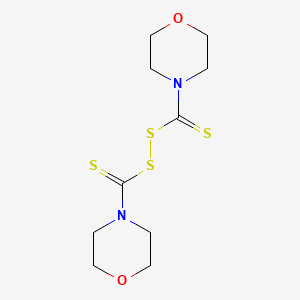
Dimorpholinethiuram disulfide
Overview
Description
JX06 is a potent and selective inhibitor of pyruvate dehydrogenase kinase (PDK) 1, 2, and 3. It is known for its ability to covalently bind to cysteine residues in an irreversible manner, thereby inhibiting the activity of these kinases . This compound has shown significant anti-tumor effects and is primarily used in cancer research .
Scientific Research Applications
JX06 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, JX06 has been shown to induce apoptosis in cancer cells by inhibiting PDK1 and altering glucose metabolism . This compound has also been used in studies investigating metabolic reprogramming and its effects on cancer cell proliferation .
Mechanism of Action
JX06 exerts its effects by covalently binding to the cysteine residue (C240) of PDK1, forming a disulfide bond . This covalent modification induces conformational changes at Arginine 286 through Van der Waals forces, hindering the access of ATP to its binding pocket and impairing PDK1 enzymatic activity . As a result, JX06 redirects glucose flux from aerobic glycolysis to mitochondrial oxidation, promoting cellular oxidative stress and apoptosis .
Future Directions
While specific future directions for Dimorpholinethiuram disulfide were not found, there is ongoing research into the use of thiuram disulfides in various applications . For example, therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . Disulfide bonds play a critical role in the pharmaceutical and biological properties of peptides .
Biochemical Analysis
Biochemical Properties
Dimorpholinethiuram disulfide plays a vital role in biochemical reactions, particularly in the formation and stabilization of disulfide bonds in proteins and peptides. Disulfide bonds are essential for the proper folding and structural integrity of many extracellular proteins, including hormones, enzymes, and antibodies . This compound interacts with various enzymes and proteins, such as protein disulfide isomerases, which catalyze the formation and rearrangement of disulfide bonds. These interactions are crucial for maintaining the correct conformation and function of proteins.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating redox homeostasis and protein folding within the endoplasmic reticulum . The compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the redox state of thiol groups in proteins. This alteration can lead to changes in protein function and stability, impacting various cellular processes such as apoptosis, cell proliferation, and stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form and break disulfide bonds within proteins. This compound can interact with thiol groups in cysteine residues, leading to the formation of disulfide bonds that stabilize protein structures . Additionally, this compound can inhibit or activate enzymes by modifying their thiol groups, thereby affecting their catalytic activity. These interactions can result in changes in gene expression and protein function, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in redox homeostasis and protein folding. These changes can impact cellular processes such as growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance protein folding and stability by promoting disulfide bond formation . At high doses, this compound can exhibit toxic effects, including oxidative stress and disruption of cellular redox balance. These adverse effects can lead to cellular damage, inflammation, and apoptosis. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox homeostasis and protein folding. The compound interacts with enzymes such as protein disulfide isomerases and thioredoxin reductases, which play critical roles in maintaining the redox state of cellular proteins . These interactions can affect metabolic flux and the levels of metabolites involved in redox reactions, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via thiol-mediated uptake mechanisms and distributed to various cellular compartments, including the endoplasmic reticulum and mitochondria. These interactions can affect the localization and accumulation of this compound, influencing its biochemical effects.
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum, where it plays a crucial role in protein folding and redox homeostasis . The compound can also be found in other subcellular compartments, such as mitochondria and the cytoplasm, where it can exert its effects on protein function and stability. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: JX06 is synthesized through a series of chemical reactions involving the formation of a disulfide bond. The key steps include the reaction of morpholine with carbon disulfide to form morpholinothiocarbonyl chloride, which is then reacted with another molecule of morpholine to form bis(morpholinothiocarbonyl) disulfide .
Industrial Production Methods: The industrial production of JX06 involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring that the final product meets the required standards for research use .
Chemical Reactions Analysis
Types of Reactions: JX06 primarily undergoes covalent modification reactions. It forms a disulfide bond with the thiol group of a conserved cysteine residue in PDK1 . This covalent modification induces conformational changes that hinder the access of ATP to its binding pocket, thereby impairing PDK1 enzymatic activity .
Common Reagents and Conditions: The common reagents used in the synthesis of JX06 include morpholine, carbon disulfide, and other organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed: The major product formed from the reactions involving JX06 is bis(morpholinothiocarbonyl) disulfide, which is the active compound that inhibits PDK1, PDK2, and PDK3 .
Comparison with Similar Compounds
JX06 is unique in its selective inhibition of PDK1, PDK2, and PDK3, with minimal activity against PDK4 . Similar compounds include dichloroacetate (DCA) and AZD7545, which also target PDKs but with different selectivity profiles and mechanisms of action . Unlike JX06, DCA is a non-covalent inhibitor that targets PDK2 and PDK4, while AZD7545 is a selective inhibitor of PDK1 and PDK2 . The unique covalent binding mechanism of JX06 provides a distinct advantage in its ability to irreversibly inhibit PDK1, making it a valuable tool in cancer research .
properties
IUPAC Name |
morpholine-4-carbothioylsulfanyl morpholine-4-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S4/c15-9(11-1-5-13-6-2-11)17-18-10(16)12-3-7-14-8-4-12/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVYOWPPMNSLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SSC(=S)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052471 | |
| Record name | 4,4'-(Dithiodicarbonothioyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
729-46-4 | |
| Record name | Bis(morpholinothiocarbonyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimorpholinethiuram disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimorpholinethiuram disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4,4'-(dithiodicarbonothioyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(Dithiodicarbonothioyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(dithiodicarbonothioyl)dimorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMORPHOLINETHIURAM DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72G763P0UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




